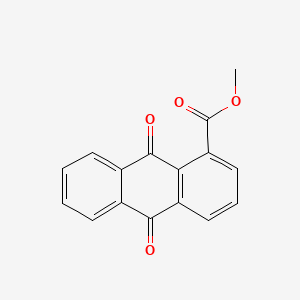
Methyl 9,10-dioxoanthracene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 9,10-dioxoanthracene-1-carboxylate” is a derivative of anthraquinone . Anthraquinone, also known as anthracenedione or dioxoanthracene, is an aromatic organic compound with the formula C14H8O2 . It is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents .
Synthesis Analysis
There are several industrial methods to produce 9,10-anthraquinone, which is a key component of “this compound”. These methods include the oxidation of anthracene, the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of AlCl3, and the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation .Molecular Structure Analysis
The molecular structure of “this compound” is based on the structure of anthraquinone, where the keto groups are located on the central ring . The compound is a derivative of anthraquinone, with additional functional groups attached to the molecule.Chemical Reactions Analysis
Anthraquinone, the base molecule of “this compound”, undergoes various chemical reactions. For instance, its hydrogenation gives dihydroanthraquinone (anthrahydroquinone), and its reduction with copper gives anthrone . Sulfonation with sulfuric acid gives anthroquinone-1-sulfonic acid .Physical And Chemical Properties Analysis
Anthraquinone, the base molecule of “this compound”, is a yellow, highly crystalline solid . It is poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature .Safety and Hazards
properties
CAS RN |
32114-46-8 |
|---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl 9,10-dioxoanthracene-1-carboxylate |
InChI |
InChI=1S/C16H10O4/c1-20-16(19)12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8H,1H3 |
InChI Key |
GWOXNNQRAJIJRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




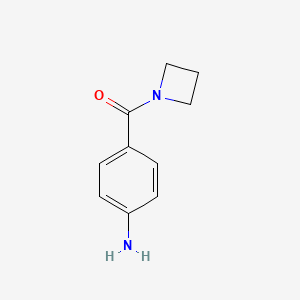
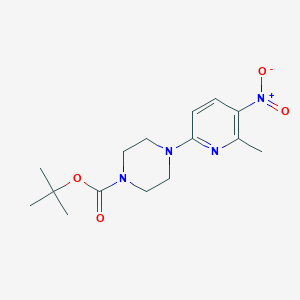

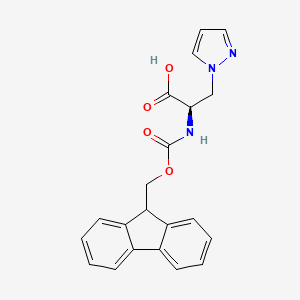
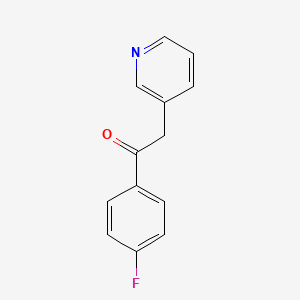
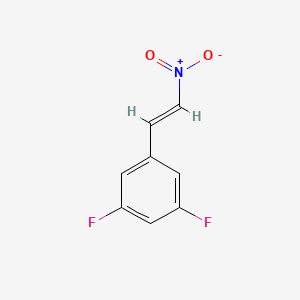
![2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B8271479.png)
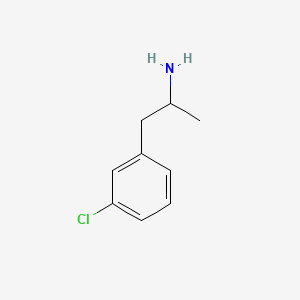
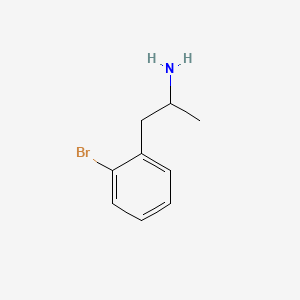
![1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B8271493.png)
![2-[(2,4,5-trichlorophenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B8271500.png)
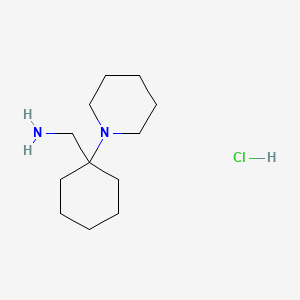
![[2-Methyl-1-(pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B8271519.png)